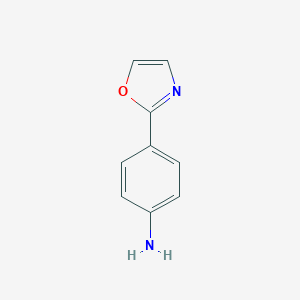
4-(Oxazol-2-yl)aniline
Vue d'ensemble
Description
“4-(Oxazol-2-yl)aniline” is a chemical compound with the molecular formula C9H8N2O . It is also known by other names such as 4-(1,3-oxazol-2-yl)aniline and 2-(4-Aminophenyl)oxazole . The compound has a molecular weight of 160.17 g/mol .
Synthesis Analysis
The synthesis of oxazoline-based compounds, which includes “4-(Oxazol-2-yl)aniline”, has been a subject of numerous studies . Various synthetic protocols have been developed based on different substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “4-(Oxazol-2-yl)aniline” includes a five-membered heterocyclic ring with one nitrogen and one oxygen atom in its backbone . The InChI code for the compound is 1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has an XLogP3-AA value of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 160.063662883 g/mol, and it has a topological polar surface area of 52 Ų .Applications De Recherche Scientifique
Synthesis of Oxazolines
“4-(Oxazol-2-yl)aniline” is a key compound in the synthesis of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based ring structures are noticeable for their biological activities .
Pharmaceuticals
The oxazoline moiety, which “4-(Oxazol-2-yl)aniline” can be used to synthesize, has a large number of applications in the field of pharmaceuticals . This is due to the biological activities of oxazoline-based ring structures .
Industrial Applications
Oxazoline, which can be synthesized using “4-(Oxazol-2-yl)aniline”, also finds applications in various industrial processes .
Natural Product Chemistry
Oxazoline is used in natural product chemistry, contributing to the synthesis of various natural products .
Polymers
Oxazoline is also used in the field of polymers . The oxazoline moiety can be incorporated into polymer structures to modify their properties .
Material Science
Heterocyclic compounds like oxazoline play vital roles in material science . They are used in the synthesis of various materials with unique properties .
Catalysis
Heterocyclic compounds, including oxazoline, are used in catalysis . They can act as ligands in various catalytic reactions .
Anticancer Evaluation
There is ongoing research into the potential anticancer properties of compounds related to "4-(Oxazol-2-yl)aniline" . These studies aim to understand the structure-activity relationships of these compounds and their potential therapeutic applications .
Safety and Hazards
Orientations Futures
Oxazole derivatives, including “4-(Oxazol-2-yl)aniline”, continue to be a subject of interest in medicinal chemistry due to their favorable biological activities . The information presented in the relevant literature can serve as a basis for the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Mécanisme D'action
Target of Action
4-(Oxazol-2-yl)aniline is a potent antitumor agent . It has shown inhibitory activity against mammary carcinoma cell lines . .
Mode of Action
Given its antitumor activity, it can be inferred that it likely interacts with cellular targets to inhibit the proliferation of cancer cells .
Biochemical Pathways
Considering its antitumor activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
4-(Oxazol-2-yl)aniline has shown inhibitory activity against mammary carcinoma cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Action Environment
Like many other chemical compounds, its stability and activity may be affected by factors such as temperature, ph, and light exposure .
Propriétés
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLOVNWUCAZDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494873 | |
| Record name | 4-(1,3-Oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-2-yl)aniline | |
CAS RN |
62882-11-5 | |
| Record name | 4-(1,3-Oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


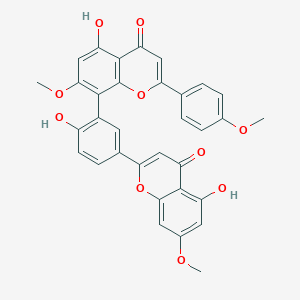
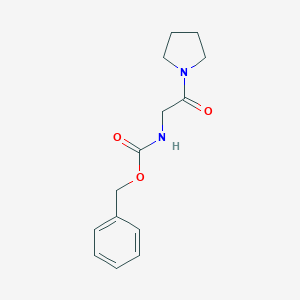
![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)
![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)

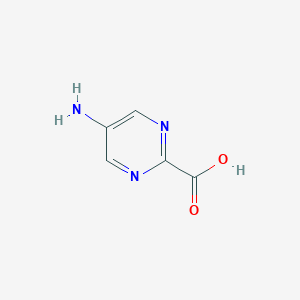
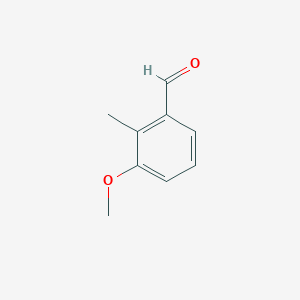
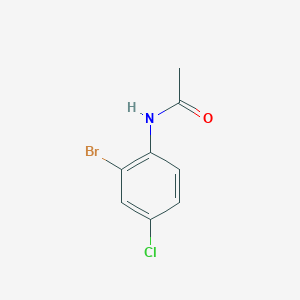

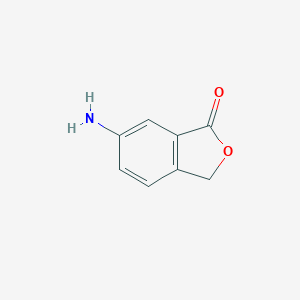
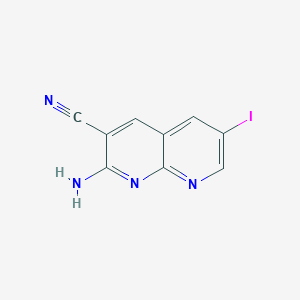
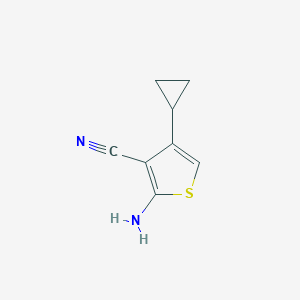
![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)